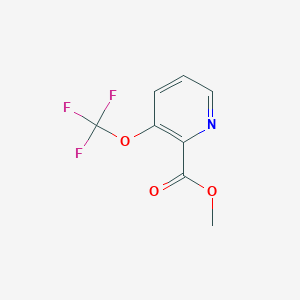

Methyl 3-(trifluoromethoxy)pyridine-2-carboxylate

説明

Historical Context and Discovery Timeline

The synthesis of methyl 3-(trifluoromethoxy)pyridine-2-carboxylate emerged in the late 2010s as part of efforts to expand the repertoire of fluorinated pyridine derivatives. While the exact discovery date remains undocumented in public literature, its development parallels advancements in nucleophilic trifluoromethoxylation techniques, such as those reported by Kuninobu et al. (2022), which enabled selective functionalization at the 3-position of pyridine rings. Early synthetic routes for analogous compounds relied on vapor-phase fluorination methods, which faced challenges including poor selectivity and thermal degradation. The adoption of liquid-phase catalytic systems, such as iron chloride–mediated fluorination, provided a foundation for safer and more efficient routes to trifluoromethoxy-substituted pyridines.

Nomenclature and Structural Identity

The systematic IUPAC name methyl 3-(trifluoromethoxy)pyridine-2-carboxylate delineates its structure unambiguously:

- Parent structure : Pyridine ring (C₅H₅N).

- Substituents :

- A trifluoromethoxy group (-O-CF₃) at position 3.

- A methyl ester (-COOCH₃) at position 2.

Molecular formula : C₈H₅F₃NO₃

Molecular weight : 220.12 g/mol

Key functional groups :

- Pyridine aromatic ring (contributing π-electron deficiency).

- Trifluoromethoxy group (electron-withdrawing, lipophilic).

- Methyl ester (moderate polarity, hydrolyzable).

Alternative designations include methyl 3-O-trifluoromethylpyridine-2-carboxylate and 2-methoxycarbonyl-3-trifluoromethoxypyridine. The structural configuration was confirmed via spectroscopic methods such as ¹⁹F NMR (characteristic CF₃ signal near -55 ppm) and IR spectroscopy (C=O stretch at ~1720 cm⁻¹).

Position Within Pyridine Carboxylate Derivatives

Methyl 3-(trifluoromethoxy)pyridine-2-carboxylate occupies a distinct niche among pyridine carboxylates due to its synergistic substitution pattern. A comparative analysis with related derivatives highlights its structural uniqueness:

Key distinguishing features:

- Electronic Effects : The trifluoromethoxy group exerts a stronger electron-withdrawing influence compared to chloro or methyl groups, polarizing the pyridine ring and directing electrophilic attacks to specific positions.

- Steric Profile : The -O-CF₃ group introduces moderate steric bulk, which can hinder rotational freedom in derived compounds.

- Metabolic Stability : The trifluoromethoxy moiety resists oxidative degradation more effectively than non-fluorinated ethers, a trait leveraged in drug design.

This compound’s structural attributes position it as a promising intermediate for synthesizing herbicides, antiviral agents, and materials with tailored solubility profiles. Its design principles align with trends in fluorinated agrochemicals, where trifluoromethoxy groups enhance bioactivity and environmental persistence.

特性

分子式 |

C8H6F3NO3 |

|---|---|

分子量 |

221.13 g/mol |

IUPAC名 |

methyl 3-(trifluoromethoxy)pyridine-2-carboxylate |

InChI |

InChI=1S/C8H6F3NO3/c1-14-7(13)6-5(3-2-4-12-6)15-8(9,10)11/h2-4H,1H3 |

InChIキー |

HCLCEPYYDVCOIO-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=C(C=CC=N1)OC(F)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(trifluoromethoxy)pyridine-2-carboxylate typically involves the introduction of the trifluoromethoxy group into the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxy precursor reacts with a pyridine derivative under specific conditions. For instance, the reaction of methyl 3-nitropyridine-4-carboxylate with a fluoride anion can yield the desired product .

Industrial Production Methods

Industrial production of methyl 3-(trifluoromethoxy)pyridine-2-carboxylate often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and isolation of the final product. The use of advanced catalysts and reagents can enhance the efficiency of the synthesis.

化学反応の分析

Types of Reactions

Methyl 3-(trifluoromethoxy)pyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives.

科学的研究の応用

Medicinal Chemistry

Methyl 3-(trifluoromethoxy)pyridine-2-carboxylate has shown potential in medicinal chemistry, particularly in the development of pharmaceutical compounds. Research indicates that derivatives of this compound may possess significant biological activities, including:

- Antitumor Activity : Similar compounds have been evaluated for their effects on cancer cell lines, particularly triple-negative breast cancer (TNBC). Studies have demonstrated that certain derivatives inhibit cell growth with minimal toxicity to non-tumorigenic cells . For example, a related thienopyridine derivative exhibited notable antitumor effects in TNBC cell lines, highlighting the potential for methyl 3-(trifluoromethoxy)pyridine-2-carboxylate derivatives in cancer therapy .

- Enzyme Inhibition : Interaction studies have revealed that this compound can bind to various biological targets, making it a candidate for further exploration in enzyme inhibition studies. Techniques such as molecular docking are employed to evaluate binding affinities and mechanisms of action .

Agrochemicals

The trifluoromethoxy group is known to enhance the efficacy of agrochemical compounds. Methyl 3-(trifluoromethoxy)pyridine-2-carboxylate and its derivatives are being investigated for their potential use in crop protection against pests and diseases. Trifluoromethylpyridine derivatives have already been successfully integrated into several agrochemical products, demonstrating their utility in agricultural applications .

- Pesticide Development : The unique physicochemical properties imparted by fluorine atoms contribute to the effectiveness of these compounds as pesticides. The first trifluoromethylpyridine derivative introduced was Fluazifop-butyl, which has paved the way for over 20 other products that have received ISO common names .

Material Sciences

In addition to biological applications, methyl 3-(trifluoromethoxy)pyridine-2-carboxylate can be utilized in material sciences for the development of functional materials due to its unique chemical properties.

- Fluorinated Materials : The incorporation of trifluoromethoxy groups into polymers and other materials can enhance their thermal stability and chemical resistance, making them suitable for advanced applications in electronics and coatings.

Case Studies

作用機序

The mechanism of action of methyl 3-(trifluoromethoxy)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects .

類似化合物との比較

Methyl 3-(Hetero)arylthieno[3,2-b]pyridine-2-carboxylates

Structural Differences: These compounds replace the pyridine ring with a thieno[3,2-b]pyridine fused ring system, introducing a sulfur atom and altering electronic properties. Substituents at the 3-position include aryl or heteroaryl groups (e.g., phenyl, p-tolyl) instead of trifluoromethoxy . Biological Activity:

- Antitumor Effects: Compound 2e (methyl 3-(4-fluorophenyl)thieno[3,2-b]pyridine-2-carboxylate) demonstrated potent activity against triple-negative breast cancer (TNBC) cell lines (GI₅₀ = 13 µM in MDA-MB-231 cells) via cell cycle arrest (G0/G1 phase accumulation) and reduced tumor size in a chick chorioallantoic membrane (CAM) model .

- Selectivity: Minimal cytotoxicity against non-tumorigenic MCF-12A cells highlights selectivity advantages over non-fused pyridine analogs .

Synthesis: Prepared via Suzuki-Miyaura cross-coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with (hetero)aryl boranes, achieving moderate to high yields .

Methyl 3-Chloro-5-(Trifluoromethyl)pyridine-2-carboxylate

Structural Differences : Features a chloro (-Cl) group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position, compared to the trifluoromethoxy (-OCF₃) group in the target compound .

Properties :

Dichlorobenzyl-Substituted Thienopyridine Carboxylates

Examples :

- Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate (CAS: 338419-36-6)

- Methyl 3-[(2,6-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate (CAS: 338419-40-2)

Structural Differences: A dichlorobenzyloxy group replaces the trifluoromethoxy group, introducing bulky, lipophilic substituents. Impact: Increased molecular weight (368.24 g/mol) and altered solubility profiles compared to simpler pyridine derivatives.

Methyl 3-Amino-6-methylthiopheno[2,3-b]pyridine-2-carboxylate

Structural Differences: Contains an amino (-NH₂) group at the 3-position and a methyl (-CH₃) group at the 6-position. Properties:

- Molecular Weight: 213.28 g/mol.

- Safety: Exhibits skin and eye irritation risks, necessitating protective equipment during handling . Applications: Primarily used as a synthetic intermediate; amino groups enable further functionalization via diazotization or amide coupling .

Methyl 3-Bromothieno[2,3-c]pyridine-2-carboxylate

Synthetic Utility: The bromo substituent at the 3-position facilitates Pd-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce diverse aryl or amino groups. For example, coupling with 3-chloro-4-fluoroaniline yielded methyl 3-((3-chloro-4-fluorophenyl)amino)thieno[2,3-c]pyridine-2-carboxylate (LCMS: 336.8 [M+H]⁺) .

Comparative Analysis Table

Key Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., -OCF₃, -CF₃, -Cl) enhance reactivity and metabolic stability. Thienopyridine cores improve antitumor selectivity compared to pyridine analogs .

Synthetic Flexibility: Bromo or amino substituents enable diversification via cross-coupling, supporting drug discovery pipelines .

Safety Profiles : Compounds with reactive substituents (e.g., -NH₂) require stringent safety protocols, whereas trifluoromethoxy groups may reduce toxicity .

生物活性

Methyl 3-(trifluoromethoxy)pyridine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing on diverse sources of scientific literature.

Synthesis

The synthesis of methyl 3-(trifluoromethoxy)pyridine-2-carboxylate typically involves the trifluoromethylation of pyridine derivatives. The trifluoromethoxy group is introduced using various fluorination reagents, which enhances the compound's biological properties. The general synthetic route can be summarized as follows:

- Starting Material : Pyridine-2-carboxylic acid or its derivatives.

- Reagent : Trifluoromethoxylating agents (e.g., trifluoromethylsulfonyl fluoride).

- Conditions : Standard organic synthesis conditions (temperature, solvent).

Antitumor Activity

Recent studies have highlighted the antitumor potential of methyl derivatives of pyridine compounds. For instance, a related compound demonstrated significant cytotoxicity against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The compound's GI50 concentration was found to be approximately 13 µM, indicating effective growth inhibition in cancer cells with minimal toxicity to non-tumorigenic cells (MCF-12A) .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | GI50 (µM) | Effect on Non-Tumorigenic Cells |

|---|---|---|---|

| Methyl 3-(trifluoromethoxy)pyridine-2-carboxylate | MDA-MB-231 | 13 | Minimal |

| Compound 2e | MDA-MB-468 | 12 | Minimal |

| Doxorubicin | MDA-MB-231 | 0.5 | Significant |

Anti-inflammatory Effects

In addition to its antitumor properties, methyl 3-(trifluoromethoxy)pyridine-2-carboxylate has been investigated for its anti-inflammatory effects. Studies on similar pyridine derivatives have shown that they exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory responses. The effective doses (ED50) for these compounds were comparable to established anti-inflammatory drugs like indomethacin .

Table 2: Anti-inflammatory Activity Comparison

| Compound | ED50 (µM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|---|

| Methyl 3-(trifluoromethoxy)pyridine-2-carboxylate | TBD | TBD | TBD |

| Indomethacin | 9.17 | 80 | 90 |

Structure-Activity Relationships (SAR)

The incorporation of the trifluoromethoxy group into the pyridine structure significantly alters its biological activity. SAR studies indicate that electron-withdrawing groups like trifluoromethyl enhance the lipophilicity and bioavailability of these compounds, leading to improved potency against various biological targets .

Key Findings from SAR Studies

- Trifluoromethoxy Substitution : Enhances binding affinity to target proteins.

- Positioning : The position of substitution on the pyridine ring affects both cytotoxicity and selectivity towards cancer cells versus normal cells.

- Hydrophobic Interactions : Increased hydrophobic interactions contribute to better penetration through cellular membranes.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

- Case Study on TNBC Treatment : A derivative with structural similarities to methyl 3-(trifluoromethoxy)pyridine-2-carboxylate showed promising results in reducing tumor size in an in vivo chick chorioallantoic membrane model .

- Inflammation Models : Pyridine derivatives were tested in models of acute inflammation, demonstrating reduced edema and inflammatory marker expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。